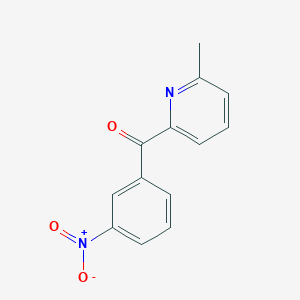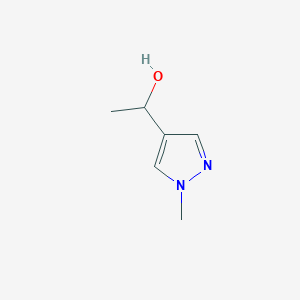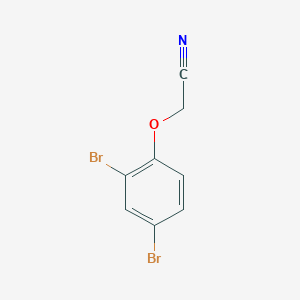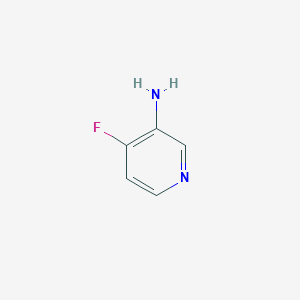
beta-(4-Pyridyl)acrolein Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(4-Pyridyl)acrolein Oxalate is a chemical compound with the CAS Number: 383177-50-2 and a molecular weight of 223.19 . Its IUPAC name is (2E)-3-(4-pyridinyl)-2-propenal oxalate .
Molecular Structure Analysis
The molecular formula of this compound is C8H7NO.C2H2O4 . The Inchi Code is 1S/C8H7NO.C2H2O4/c10-7-1-2-8-3-5-9-6-4-8;3-1(4)2(5)6/h1-7H; (H,3,4) (H,5,6)/b2-1+; .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored in a refrigerated environment .Applications De Recherche Scientifique
Acrolein in Lipid Peroxidation and Disease States Acrolein and 4-hydroxy-2-nonenal (HNE), byproducts of lipid peroxidation, play crucial roles in various traumatic injuries and diseases involving oxidative stress, such as spinal cord trauma, diabetes, and Alzheimer's disease. These aldehydes, characterized by an alpha,beta-unsaturated carbonyl structure, are soft electrophiles forming 1,4-Michael type adducts with soft nucleophiles like cysteine sulfhydryl groups. Understanding their molecular actions could offer insights into pathogenic conditions involving cellular oxidative stress and suggest new pharmacological defenses (LoPachin et al., 2009).
Acrolein in Nervous System Trauma and Diseases Acrolein is implicated in diseases involving chronic oxidative stress, like spinal cord injury and multiple sclerosis. It can deplete glutathione reserves, prevent glutathione regeneration, and inactivate protective enzymes, leading to membrane damage, mitochondrial dysfunction, and myelin disruption. Chemical species that bind and inactivate acrolein, like hydralazine, may reduce its concentrations and mitigate acrolein-mediated pathologies, suggesting potential treatments for such conditions (Shi et al., 2011).
Acrolein in Alzheimer’s Disease Acrolein levels are significantly higher in the brain regions of Alzheimer’s disease (AD) patients, particularly in the amygdala and hippocampus/parahippocampal gyrus. Acrolein, more toxic than HNE at certain concentrations, can increase intracellular calcium levels, indicating a role in neuron degeneration in AD (Lovell et al., 2001).
Acrolein and Mitochondrial Apoptosis in Lung Cells Acrolein can trigger the death receptor pathway of apoptosis in A549 human lung cells. The activation of p53 and the increased expression of p53-upregulated modulator of apoptosis (PUMA) in response to acrolein are key factors in this process. This finding enhances our understanding of cell death pathways induced by acrolein and its implications for human health (Roy et al., 2010).
Acrolein and Oxidative Stress in Cell Cultures Exposure to acrolein can impair glutamate uptake and glucose transport in cortical neuron cultures and astrocyte cultures, suggesting mechanisms of neurotoxicity that might contribute to the development of neurodegenerative disorders like AD (Lovell et al., 2000).
Propriétés
IUPAC Name |
oxalic acid;(E)-3-pyridin-4-ylprop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.C2H2O4/c10-7-1-2-8-3-5-9-6-4-8;3-1(4)2(5)6/h1-7H;(H,3,4)(H,5,6)/b2-1+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTHNVMITOXEJZ-TYYBGVCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC=O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C=O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383177-50-2 |
Source


|
| Record name | beta-(4-Pyridyl)acrolein Oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)







